![molecular formula C14H12Cl6O2 B11953745 (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate CAS No. 92218-68-3](/img/structure/B11953745.png)
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,8,9,10,11,11-ヘキサクロロ-4-テトラシクロ[6.2.1.13,6.02,7]ドデク-9-エニル)アセテートは、その独特の構造と重要な化学的性質で知られる複雑な有機化合物です。この化合物は、その安定性と反応性に寄与するヘキサクロロ化テトラシクリック骨格を特徴としています。その特異な化学的挙動により、さまざまな科学研究の用途で使用されています。
準備方法
合成経路と反応条件
(1,8,9,10,11,11-ヘキサクロロ-4-テトラシクロ[6.2.1.13,6.02,7]ドデク-9-エニル)アセテートの合成は、通常、より単純な有機前駆体から始まる複数の段階を伴います。このプロセスには、ヘキサクロロ官能基を導入するための塩素化反応と、テトラシクリック構造を形成するための環化反応が含まれることがよくあります。特定の試薬と触媒を使用して、反応条件を制御し、目的の生成物を収率良く得ます。
工業生産方法
工業的な環境では、この化合物の生産には、大規模な塩素化と環化プロセスが用いられる場合があります。連続フロー反応器と高度な精製技術を使用することにより、最終生成物の高収率と高純度が保証されます。塩素化中間体を取り扱うことと、有害な副生成物の可能性があるため、安全対策が不可欠です。
化学反応の分析
反応の種類
(1,8,9,10,11,11-ヘキサクロロ-4-テトラシクロ[6.2.1.13,6.02,7]ドデク-9-エニル)アセテートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、使用される酸化剤と条件に応じて、異なる生成物を生成するために酸化することができます。
還元: 還元反応により、塩素原子の除去やテトラシクリック構造の改変が起こる可能性があります。
置換: 求核置換反応により、塩素原子が他の官能基に置き換わり、化合物の性質が変わります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの強力な酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります。温度、溶媒、pHなどの反応条件は、目的の変換を実現するために慎重に制御されます。
主要な生成物
これらの反応から生成される主要な生成物は、特定の反応経路に基づいて異なります。たとえば、酸化により塩素化ケトンまたはカルボン酸が生成される場合がありますが、置換反応により、さまざまな官能基化誘導体が生成される可能性があります。
科学研究への応用
(1,8,9,10,11,11-ヘキサクロロ-4-テトラシクロ[6.2.1.13,6.02,7]ドデク-9-エニル)アセテートは、さまざまな科学研究分野で使用されています。
化学: 塩素化有機分子とその反応性を研究するためのモデル化合物として役立ちます。
生物学: 研究者は、その潜在的な生物活性と生体分子との相互作用について調査しています。
医学: この化合物は、特定の生物学的経路への影響など、その潜在的な治療用途について探索されています。
産業: その独特の化学的性質を活用して、新しい材料と化学プロセスの開発に使用されています。
科学的研究の応用
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate is utilized in various scientific research fields:
Chemistry: It serves as a model compound for studying chlorinated organic molecules and their reactivity.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
(1,8,9,10,11,11-ヘキサクロロ-4-テトラシクロ[6.2.1.13,6.02,7]ドデク-9-エニル)アセテートがその効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。ヘキサクロロ官能基とテトラシクリック構造により、化合物は特定の部位に結合し、生物学的経路と化学反応を調節することができます。その結合親和性と特異性に関する詳細な研究は、その作用機序を解明するのに役立ちます。
類似の化合物との比較
類似の化合物
- 1,8,9,10,11,11-ヘキサクロロ-4-オキサテトラシクロ[6.2.1.02,7.03,5]ウンデク-9-エン
- 1,8,9,10,11,11-ヘキサクロロテトラシクロ[6.2.1.13,6.02,7]ドデカ-4,9-ジエン
独自性
類似の化合物と比較して、(1,8,9,10,11,11-ヘキサクロロ-4-テトラシクロ[6.2.1.13,6.02,7]ドデク-9-エニル)アセテートは、そのアセテート官能基により、独特の反応性と潜在的な用途が備わっているため、際立っています。その独自の構造により、他の関連する化合物では見られない特定の相互作用と変換が可能になります。
類似化合物との比較
Similar Compounds
- 1,8,9,10,11,11-Hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
- 1,8,9,10,11,11-Hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene
Uniqueness
Compared to similar compounds, (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate stands out due to its acetate functional group, which imparts distinct reactivity and potential applications. Its unique structure allows for specific interactions and transformations that are not observed in other related compounds.
特性
CAS番号 |
92218-68-3 |
|---|---|
分子式 |
C14H12Cl6O2 |
分子量 |
425.0 g/mol |
IUPAC名 |
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate |
InChI |
InChI=1S/C14H12Cl6O2/c1-4(21)22-7-3-5-2-6(7)9-8(5)12(17)10(15)11(16)13(9,18)14(12,19)20/h5-9H,2-3H2,1H3 |
InChIキー |
DOSRQPWOVOSXQH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


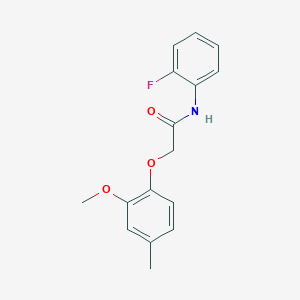
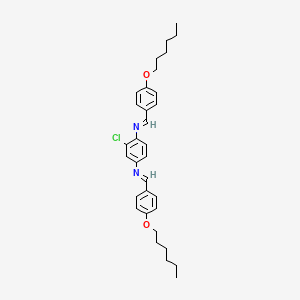

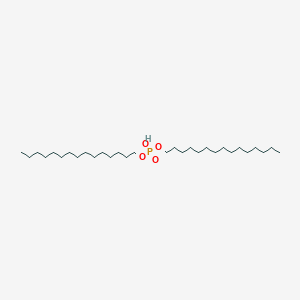
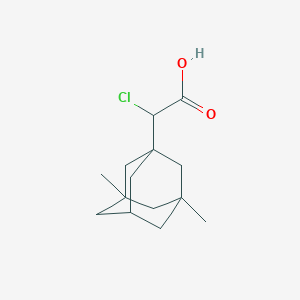
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)

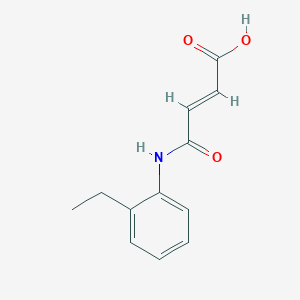
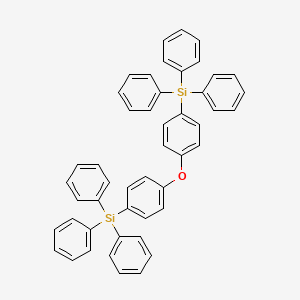
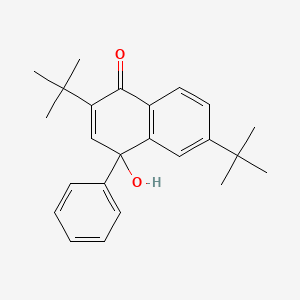

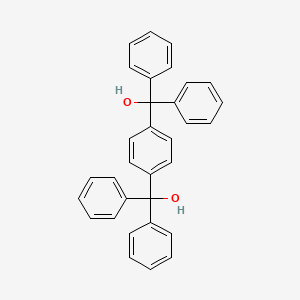
![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)
![n,n'-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine](/img/structure/B11953733.png)
